molecular formula C33H40O21 B15129015 Kaempferol 3-sophoroside 7-glucoside

Kaempferol 3-sophoroside 7-glucoside

Cat. No.: B15129015
M. Wt: 772.7 g/mol
InChI Key: MBFNAZBJKVFNKZ-UHFFFAOYSA-N
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Description

Kaempferol 3-sophoroside 7-glucoside (chemical formula: C₃₃H₄₀O₂₁; molecular weight: 772.66 g/mol) is a flavonoid glycoside characterized by a kaempferol aglycone core substituted with a sophoroside (a β-1,2-linked diglucose) at position 3 and a glucoside at position 7 . This compound is identified in plants such as Crocus sativus (saffron), Tragopogon dubius, and Cardamine circaeoides, where it contributes to pharmacological activities, including anti-inflammatory and antioxidant effects . Its biosynthesis is influenced by soil composition, particularly phosphorus and potassium content, which enhance its accumulation in saffron .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNAZBJKVFNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-sophoroside 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name Kaempferol 3-sophoroside 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-sophoroside 7-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant materials such as saffron floral bio-residues. The extraction process is optimized by adjusting parameters like solvent type, extraction time, temperature, and sample-to-solvent ratio .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-sophoroside 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of kaempferol, which may exhibit enhanced biological activities. For example, oxidation of kaempferol can lead to the formation of quercetin, another potent flavonoid .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Glycosylation Patterns and Structural Variants

The biological activity of flavonoid glycosides is heavily influenced by glycosylation sites and sugar moieties. Below is a comparative analysis of kaempferol derivatives:

Compound Name Glycosylation Sites Sugar Moieties Key Structural Features
Kaempferol 3-sophoroside 7-glucoside 3, 7 Sophoroside (Glc-β1→2-Glc), Glc Diglycoside with a disaccharide at C3
Kaempferol-3-O-sophoroside 3 Sophoroside Single sophoroside at C3
Kaempferol-3-O-glucoside 3 Glc Monoglucoside at C3
Kaempferol-7-O-glucoside 7 Glc Monoglucoside at C7
Kaempferol 3,7-di-O-glucoside 3, 7 Glc (both positions) Diglucoside at C3 and C7
Kaempferol-3-O-caffeoyl-sophoroside 7-glucoside 3, 7 Sophoroside + caffeoyl, Glc Acylated sophoroside at C3

Data sourced from

Key Observations:
  • Sophoroside vs. Glucoside: The sophoroside group at C3 in this compound confers greater resistance to enzymatic hydrolysis compared to monoglucosides (e.g., Kaempferol-3-O-glucoside), as β-1,2 linkages are less susceptible to human β-glucosidases .

Chromatographic and Mass Spectrometric Profiles

Table 1: LC-MS/MS Fragmentation Patterns
Compound [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound 773.21 611.16 (-Glc), 449.11 (-2Glc), 287.05 (aglycone)
Kaempferol triglucoside 773.21 611.16 (-Glc), 449.11 (-2Glc), 287.05 (aglycone)
Kaempferol-7-sophoroside 611.16 449.11 (-Glc), 287.05 (aglycone)
Kaempferol-3-O-glucoside 449.11 287.05 (-Glc)

Data from

  • Differentiation Challenges : this compound and kaempferol triglucoside share identical molecular weights and fragmentation patterns, necessitating advanced NMR or retention time analysis for distinction .
  • Positional Isomers : Kaempferol-7-sophoroside (C7 glycosylation) elutes earlier in reverse-phase chromatography than C3-substituted analogs due to reduced hydrophobicity .

Bioavailability and Enzymatic Stability

  • Deglycosylation Resistance: The sophoroside group at C3 in this compound impedes hydrolysis by broad-specificity β-glucosidases, unlike monoglucosides (e.g., Kaempferol-3-O-glucoside), which are readily cleaved in the small intestine .

Pharmacological Activities

Table 2: Comparative Bioactivity
Compound Antioxidant Activity Anti-Inflammatory Activity Key Studies
This compound Moderate High (CCR7 inhibition)
Kaempferol-3-O-glucoside Low Low
Kaempferol aglycone High High
Quercetin 3-sophoroside 7-glucoside High Moderate
  • Anti-Inflammatory Superiority : this compound demonstrates stronger binding to the CCR7 receptor than its quercetin analog, suggesting a structure-activity relationship dependent on the aglycone hydroxylation pattern .
  • Synergistic Effects : In Tragopogon dubius, the coexistence of kaempferol and gossypetin glycosides enhances overall antioxidant efficacy .

Biological Activity

Kaempferol 3-sophoroside 7-glucoside (KSG) is a flavonoid glycoside derived from kaempferol, a compound found in various plants. Recent studies have highlighted its potential biological activities, particularly in the context of liver protection and anti-inflammatory effects. This article reviews the biological activity of KSG, focusing on its mechanisms of action, protective effects against acute injuries, and potential therapeutic applications.

Chemical Structure and Properties

KSG is a flavonoid glycoside characterized by its unique structure, which includes a kaempferol backbone with two sugar moieties attached. The molecular formula is C21H22O12C_{21}H_{22}O_{12}, and its chemical structure can be represented as follows:

KSG Kaempferol 3 sophoroside 7 glucoside\text{KSG Kaempferol 3 sophoroside 7 glucoside}

Hepatoprotective Effects

KSG has been studied for its protective effects against acetaminophen (APAP)-induced acute liver injury (ALI). In a study involving mice, KSG pretreatment significantly reduced liver damage marked by lower serum levels of liver enzymes and diminished hepatic lesions. The mechanisms identified include:

  • Reduction of Oxidative Stress : KSG enhanced the activity of antioxidants in the liver, thereby counteracting oxidative stress induced by APAP overdose .
  • Anti-inflammatory Response : KSG decreased the expression of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokine IL-10 levels. This modulation was linked to the suppression of NF-κB signaling pathways .
  • Apoptosis Inhibition : The compound reduced apoptosis markers by lowering Bax and caspase-3 levels while promoting Bcl2 expression, indicating a protective role against cell death in liver tissues .

Anti-inflammatory Effects in Lung Injury

KSG has also demonstrated protective effects against lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:

  • Survival Rate Improvement : Mice treated with KSG showed increased survival rates compared to control groups .
  • Inflammatory Cytokine Modulation : Similar to its effects in liver injury, KSG reduced levels of inflammatory cytokines and inhibited NF-κB activation in lung tissues .
  • Oxidative Stress Mitigation : KSG reduced lipid peroxidation markers and increased endogenous antioxidant levels, contributing to its protective effects against lung injury .

Study 1: Hepatoprotective Effects Against Acetaminophen-Induced Injury

A study published in 2024 investigated KSG's hepatoprotective properties in a mouse model. The results indicated that KSG significantly alleviated liver damage caused by APAP overdose through antioxidant enhancement and anti-inflammatory activity. The study concluded that KSG could serve as a promising candidate for treating ALI .

Study 2: Protective Effects Against Acute Lung Injury

Another study explored the efficacy of KSG in protecting against LPS-induced lung injury. Pre-treatment with KSG not only improved survival rates but also demonstrated significant reductions in inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid (BALF). This study emphasized KSG's potential as an anti-inflammatory agent in respiratory conditions .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of KSG:

Biological Activity Effect Mechanism
HepatoprotectionReduced liver damageAntioxidant enhancement, anti-inflammatory
Anti-inflammatory (Liver)Decreased TNF-α, increased IL-10NF-κB suppression
Anti-apoptoticLowered Bax and caspase-3 levelsBcl2 promotion
Lung protectionIncreased survival rateReduced inflammatory cytokines
Oxidative stress reductionEnhanced antioxidant levelsMitigation of lipid peroxidation

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